molecular formula C19H29N B8592643 N-(4-phenylcyclohexyl)cycloheptanamine CAS No. 920280-58-6

N-(4-phenylcyclohexyl)cycloheptanamine

Cat. No.: B8592643
CAS No.: 920280-58-6
M. Wt: 271.4 g/mol
InChI Key: ZXXFGQQHVCGNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylcyclohexyl)cycloheptanamine is a useful research compound. Its molecular formula is C19H29N and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920280-58-6

Molecular Formula

C19H29N

Molecular Weight

271.4 g/mol

IUPAC Name

N-(4-phenylcyclohexyl)cycloheptanamine

InChI

InChI=1S/C19H29N/c1-2-7-11-18(10-6-1)20-19-14-12-17(13-15-19)16-8-4-3-5-9-16/h3-5,8-9,17-20H,1-2,6-7,10-15H2

InChI Key

ZXXFGQQHVCGNQB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N 4 Phenylcyclohexyl Cycloheptanamine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for N-(4-phenylcyclohexyl)cycloheptanamine

A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify plausible starting materials. The most apparent disconnection is at the C-N bond, which links the two cyclic systems. This leads to two primary synthetic strategies:

Strategy A: Amine and Carbonyl Precursors. This approach involves disconnecting the C-N bond to yield cycloheptanone (B156872) and 4-phenylcyclohexylamine (B9095), or alternatively, cycloheptanamine and 4-phenylcyclohexanone (B41837). These precursors can then be coupled through a reductive amination reaction.

Strategy B: Amine and Halide Precursors. This strategy also involves a C-N bond disconnection but envisions a nucleophilic substitution reaction. This would require cycloheptanamine and a halogenated 4-phenylcyclohexane (e.g., 4-bromo-1-phenylcyclohexane) or 4-phenylcyclohexylamine and a halogenated cycloheptane (B1346806).

A less common but viable approach could involve constructing one of the rings during the synthesis, which falls under advanced coupling reactions.

Establishment of Primary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several primary synthetic routes can be established.

Reductive Amination Protocols for this compound Formation

Reductive amination is a highly efficient and widely used method for forming C-N bonds. wikipedia.org This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this could be achieved by reacting 4-phenylcyclohexylamine with cycloheptanone. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the starting carbonyl compound. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

Reducing AgentCharacteristics
Sodium triacetoxyborohydride (B8407120) (STAB)Mild and selective, often used for a wide range of substrates. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH3CN)Effective but toxic due to the presence of cyanide. masterorganicchemistry.comresearchgate.net
Catalytic Hydrogenation (e.g., H2/Pd-C)A "green" and effective method, though it may require higher pressures and temperatures. wikipedia.org

The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine. researchgate.net

Direct N-Alkylation Strategies Involving Cycloheptanamine and Halogenated Phenylcyclohexyl Intermediates

Direct N-alkylation is another fundamental approach to forming C-N bonds, involving the reaction of an amine with an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve reacting cycloheptanamine with a 4-phenylcyclohexyl halide (e.g., bromide or iodide).

A base is typically required to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine. Recent advancements in catalysis, such as copper-catalyzed N-alkylation, offer milder and more selective alternatives to traditional methods. princeton.edursc.org

Development of Stereoselective Syntheses for this compound Isomers

The 4-phenylcyclohexyl moiety in this compound can exist as cis and trans diastereomers. The development of stereoselective synthetic methods is crucial for obtaining specific isomers, which is often a requirement for pharmaceutical applications. chemimpex.com

Chiral Auxiliaries and Catalysis in this compound Construction

Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the synthesis of this compound, a chiral auxiliary could be attached to either the cycloheptanamine or the 4-phenylcyclohexylamine precursor to direct the formation of a specific diastereomer during the coupling reaction. springerprofessional.deresearchgate.net After the desired stereocenter is set, the auxiliary is removed.

Alternatively, asymmetric catalysis can be employed. This involves the use of a chiral catalyst to influence the stereoselectivity of the reaction. For example, in a reductive amination approach, a chiral catalyst could be used in the hydrogenation step to selectively produce one diastereomer over the other. wikipedia.org

Asymmetric Induction in Key Steps of this compound Synthesis

The 4-phenylcyclohexyl moiety in this compound contains a chiral center, leading to the existence of enantiomers. The synthesis of enantiomerically enriched or pure forms of this compound requires the use of asymmetric synthesis methodologies.

One prominent approach is the use of biocatalysis, specifically employing transaminases. Chiral amines can be synthesized from prochiral ketones with high enantioselectivity using ω-transaminases. researchgate.netyork.ac.uk For instance, a prochiral diketone could be transformed into a single diastereomer of a 3-substituted cyclohexylamine (B46788) derivative through a three-step biocatalytic process. researchgate.netyork.ac.uk This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

Another strategy involves the use of chiral catalysts in the reductive amination step. For example, asymmetric hydrogenation of an enamine intermediate, derived from the condensation of 4-phenylcyclohexanone and cycloheptanamine, can be achieved using chiral transition metal catalysts, such as those based on rhodium or iridium. This method has been successfully applied in the large-scale manufacture of other chiral amines.

Furthermore, the synthesis of chiral 4-phenylcyclohexylamine itself can be a key step. This can be achieved through various asymmetric methods, including the resolution of a racemic mixture or through asymmetric catalytic reduction of a suitable precursor.

Optimization of Reaction Conditions and Process Chemistry for this compound Scale-Up (Research Focus)

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Key parameters for optimization in a reductive amination process include the choice of solvent, temperature, pressure (for catalytic hydrogenation), catalyst loading, and the type of reducing agent. For example, in the reductive amination of 1,3-cyclohexanedione, the choice of solvent was found to be critical, with 1,4-dioxane (B91453) providing the best yield of the desired diamine. mdpi.com Further optimization of temperature, time, and pressure led to a significant increase in product yield. mdpi.com

The development of robust and scalable purification methods is also crucial. Distillation and crystallization are common techniques employed for the purification of amine products on a large scale.

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound via reductive amination proceeds through a well-understood mechanism. The initial step involves the nucleophilic attack of the primary amine (either cycloheptanamine or 4-phenylcyclohexylamine) on the carbonyl carbon of the ketone (4-phenylcyclohexanone or cycloheptanone, respectively). This is typically catalyzed by a mild acid and results in the formation of a hemiaminal intermediate.

The hemiaminal then undergoes dehydration to form an imine (or its enamine tautomer). This step is reversible, and the removal of water can drive the equilibrium towards the formation of the imine.

Finally, the imine is reduced to the secondary amine. In the case of using hydride reducing agents, the hydride attacks the electrophilic carbon of the imine C=N double bond. For catalytic hydrogenation, the imine is adsorbed onto the catalyst surface, followed by the addition of hydrogen.

Kinetic studies on similar reductive amination reactions have shown that the reaction can follow a Langmuir–Hinshelwood pathway, where both the ketone and ammonia (B1221849) (or amine) adsorb on the catalyst surface before reacting.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. ionike.com For example, a one-pot synthesis of N-substituted secondary amines from nitro compounds and alcohols has been developed. ionike.com

The use of heterogeneous catalysts is another important aspect of green chemistry, as they can be easily separated from the reaction mixture and potentially reused. researchgate.net Zeolites, for instance, have been used as efficient and reusable catalysts for the synthesis of cyclic enamines from cycloalkanones and secondary amines. researchgate.net

Furthermore, exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water or ethanol (B145695) can significantly improve the green credentials of the synthesis. Microwave-assisted synthesis has also been shown to accelerate reactions and reduce energy consumption in the synthesis of cyclic amines. nih.gov Biocatalytic methods, as mentioned in the context of asymmetric synthesis, are inherently green due to their high selectivity, mild reaction conditions, and the use of renewable enzymes.

Structure Activity Relationship Sar and Analogue Design of N 4 Phenylcyclohexyl Cycloheptanamine Derivatives

Rational Design Principles for N-(4-phenylcyclohexyl)cycloheptanamine Analogues Based on Structural Features

The rational design of analogues of this compound is predicated on a thorough understanding of its core pharmacophore. This scaffold consists of three key components: a phenyl ring, a cyclohexyl moiety, and a cycloheptyl group attached to a central amine. Each of these can be systematically modified to probe their role in biological interactions. Key design principles often revolve around optimizing steric bulk, electronic properties, and conformational flexibility.

For instance, the phenyl ring offers a platform for introducing substituents that can modulate electronic density and hydrophobicity. The cyclohexyl ring, with its defined stereochemistry, allows for the exploration of how the spatial arrangement of the phenyl group and the amine substituent influences activity. The large and flexible cycloheptyl ring can be altered to investigate the impact of size and conformation of the N-substituent on receptor binding. Finally, the amine nitrogen itself is a critical site for derivatization, which can affect the molecule's basicity and hydrogen bonding capacity.

Systematic Modulation of the this compound Core Structure

The systematic modification of the this compound scaffold is a cornerstone of establishing a robust structure-activity relationship (SAR). This involves the synthesis and evaluation of a series of analogues where each of the core components is altered in a controlled manner.

Exploration of Substituent Effects on the Phenyl Ring of this compound

Table 1: Hypothetical Substituent Effects on the Phenyl Ring

Substituent (Position) Electronic Effect Anticipated Impact on Activity
4-Methoxy Electron-donating Potential for enhanced activity
3-Chloro Electron-withdrawing May modulate receptor binding affinity
2-Methyl Steric bulk Could influence conformational preference

This table is illustrative and based on general principles observed in related compound series.

Investigating Structural Variations within the Cyclohexyl Moiety of this compound

Table 2: Hypothetical Structural Variations of the Cyclohexyl Moiety

Modification Stereochemistry Potential Impact on Activity
3-Methylation Trans to phenyl group May enhance receptor fit
Ring Contraction Cyclopentyl Alters spatial arrangement of substituents

This table is illustrative and based on general principles observed in related compound series.

Modification of the Cycloheptyl Ring System and its Impact on this compound Analogue Properties

The cycloheptyl ring is a large and conformationally flexible group. Its size and shape can be critical for occupying a specific binding pocket in a biological target. Modifications to this ring, such as altering its size (e.g., to a cyclopentyl or cyclohexyl group) or introducing substituents, can provide valuable SAR data. While direct research on the this compound scaffold is limited, general principles suggest that the optimal ring size for the N-substituent is often target-dependent. Smaller or larger rings may lead to a loss of affinity due to a suboptimal fit in the binding site.

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights for the design of new, more potent analogues.

These models are built using a dataset of compounds with known biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to develop a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.net In more advanced approaches, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to analyze the three-dimensional steric and electrostatic fields of the molecules. These models can help to visualize the regions around the molecule where modifications are likely to increase or decrease activity, thereby guiding the rational design of new derivatives.

Selection and Calculation of Molecular Descriptors for this compound Analogues

In QSAR studies of this compound analogues, the initial step involves the careful selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule and are broadly categorized into several classes, including constitutional, physicochemical, topological, and quantum-chemical descriptors.

For analogues of this compound, which possess a distinct three-dimensional structure comprising a phenyl ring, a cyclohexyl ring, and a cycloheptyl group attached to a secondary amine, a variety of descriptors would be pertinent. Studies on similar structures, such as 1-phenylcyclohexylamine (B1663984) analogues, have highlighted the importance of descriptors that capture steric, electronic, and lipophilic properties nih.gov.

Constitutional and Physicochemical Descriptors: These are the simplest descriptors and include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity, and the number of hydrogen bond donors and acceptors. For instance, altering the substitution pattern on the phenyl ring or the size of the cycloalkylamine moiety would directly impact these values.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecules. For this compound analogues, key quantum-chemical descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges on specific atoms. These are critical for understanding interactions with biological targets at an electronic level researchgate.net. For example, the electrostatic potential on the nitrogen atom would be a crucial determinant of its ability to form hydrogen bonds or ionic interactions.

A hypothetical set of calculated descriptors for a series of this compound analogues is presented in the interactive table below to illustrate the range of properties considered in a QSAR study.

AnalogMolecular Weight ( g/mol )logPMolar RefractivityHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Parent 299.516.296.4-5.81.21.5
4'-Fluoro 317.506.396.2-5.91.12.1
4'-Methoxy 329.546.098.8-5.61.31.9
N-Cyclohexyl 285.505.891.5-5.71.41.4
N-Cyclooctyl 313.546.6101.0-5.81.21.6

This table contains hypothetical data for illustrative purposes.

Statistical Analysis and Model Validation in this compound QSAR Studies

Once a set of molecular descriptors has been calculated for a series of this compound analogues with known biological activities, the next step is to develop a mathematical model that correlates these descriptors with the activity. This is achieved through various statistical methods.

Statistical Methods: Multiple Linear Regression (MLR) is a commonly used technique to establish a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables) researchgate.net. Other methods that can capture more complex, non-linear relationships include Partial Least Squares (PLS) regression and machine learning algorithms such as Artificial Neural Networks (ANN) researchgate.netchemmethod.com. The choice of method often depends on the complexity of the data and the number of descriptors. For instance, in a study of 1-phenylcyclohexylamine analogues, both MLR and ANN were used to develop robust QSAR models researchgate.net.

A hypothetical MLR equation for the activity of this compound analogues might look like:

Biological Activity = c0 + c1(logP) + c2(HOMO Energy) + c3*(Molar Refractivity)

Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis.

Model Validation: The development of a QSAR model is not complete without rigorous validation to ensure its predictive power and robustness. Validation is typically performed using both internal and external methods.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activities of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²_pred) is a measure of the model's external predictive power.

The statistical significance of the QSAR model is also assessed using parameters like the correlation coefficient (R²), the F-statistic, and the standard error of the estimate. A high R² value (close to 1) indicates a good fit of the model to the data.

An illustrative table of statistical parameters for a hypothetical QSAR model for this compound analogues is provided below.

Statistical ParameterValueDescription
0.92Coefficient of determination, indicating a good fit.
Q² (LOO) 0.85Cross-validated R², indicating good internal predictivity.
R²_pred 0.88Predictive R² for the external test set, indicating good external predictivity.
F-statistic 120.5Indicates the statistical significance of the model.
Standard Error 0.15A measure of the accuracy of the predictions.

This table contains hypothetical data for illustrative purposes.

Fragment-Based Design and Scaffold Hopping Approaches for this compound

Beyond traditional SAR and QSAR studies, fragment-based drug design (FBDD) and scaffold hopping are advanced computational strategies that can be applied to discover novel derivatives of this compound with improved properties.

Fragment-Based Design: FBDD involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound nih.gov. In the context of this compound, this approach could be used to explore the chemical space around the core scaffold. The molecule can be deconstructed into its key fragments: the phenyl ring, the cyclohexyl linker, and the cycloheptylamine (B1194755) moiety.

Each of these fragments could be used as a starting point for screening against a target of interest. For example, a library of substituted phenyl rings could be screened to identify optimal substitution patterns for enhanced binding. Similarly, various cycloalkylamine fragments could be evaluated to determine the ideal ring size and conformation for interaction with a specific binding pocket. The identified high-affinity fragments can then be computationally or synthetically linked to reconstruct a novel, potentially more active molecule based on the this compound scaffold.

Scaffold Hopping: Scaffold hopping aims to identify new molecular scaffolds that are structurally different from the original lead compound but retain similar biological activity by preserving the key pharmacophoric features nih.gov. This is particularly useful for generating novel intellectual property or for overcoming issues with the original scaffold, such as poor pharmacokinetic properties.

Starting from the this compound scaffold, computational scaffold hopping algorithms can search virtual chemical libraries for molecules that present a similar 3D arrangement of key functional groups. For this molecule, the key features would likely include the hydrophobic phenyl and cyclohexyl groups and the basic nitrogen atom of the cycloheptylamine. The algorithm would search for new core structures that can spatially orient these features in a similar manner. This could lead to the discovery of entirely new chemical classes that mimic the activity of this compound derivatives. For example, the cyclohexyl ring could be replaced by a different cyclic or acyclic linker, or the cycloheptylamine could be substituted with a different basic, cyclic amine.

Computational and Theoretical Investigations of N 4 Phenylcyclohexyl Cycloheptanamine

Conformational Analysis and Energetic Profiles of N-(4-phenylcyclohexyl)cycloheptanamine

The three-dimensional structure of this compound is not static; rather, it exists as an ensemble of interconverting conformers. The conformational flexibility arises from the non-planar nature of the cyclohexyl and cycloheptyl rings, the rotation around the single bonds connecting the rings and the amine group, and the orientation of the phenyl substituent. Understanding the relative energies of these conformers is crucial, as the lowest energy conformations are the most populated and likely to be biologically relevant.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. nih.gov The energy of a particular conformation is calculated using a force field, which is a set of parameters and functions that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

For a molecule like this compound, force fields such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are particularly suitable due to their robust parameterization for organic and drug-like molecules. avogadro.cc A systematic conformational search can be performed using these methods. This involves generating a multitude of possible conformations by systematically rotating the rotatable bonds and exploring different ring puckering geometries (e.g., chair, boat, twist-boat for the cycloheptyl ring, and chair for the cyclohexyl ring).

The primary conformations of interest would revolve around the stereochemistry of the cyclohexyl ring and the puckering of the cycloheptyl ring. The phenyl group on the cyclohexane (B81311) can be in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is sterically favored. pressbooks.pub The cycloheptyl ring is more flexible, with several low-energy conformers such as the twist-chair and twist-boat being close in energy.

A hypothetical energy profile for the major conformers, as would be calculated by molecular mechanics, is presented below. The energies are given relative to the most stable conformer.

Conformer Description (Cyclohexyl-Cycloheptyl)Relative Energy (kcal/mol)
Equatorial-Twist-Chair0.00
Equatorial-Twist-Boat0.85
Equatorial-Chair1.50
Axial-Twist-Chair2.50
Axial-Twist-Boat3.30

To obtain more accurate energetic and geometric data for the low-energy conformers identified by molecular mechanics, quantum chemical methods are employed. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. jscimedcentral.comcuny.edu

The geometries of the most stable conformers from the MM calculations would be used as starting points for optimization at a higher level of theory, for example, using the B3LYP functional with a basis set such as 6-31G(d,p). superfri.org These calculations provide more accurate ground-state geometries by explicitly considering the electronic distribution. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).

The relative energies calculated by DFT are generally more reliable than those from molecular mechanics. These quantum chemical calculations can confirm that the equatorial orientation of the phenyl group is indeed the most stable configuration and provide a more precise energy difference between the various cycloheptyl ring conformations.

Molecular Docking Simulations of this compound with Biological Receptors (General, not efficacy/safety)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. The flexibility of this compound makes it a challenging but interesting candidate for such studies.

In a typical docking simulation, the ligand (this compound) is treated as flexible, while the receptor protein may be treated as rigid or with limited flexibility in the binding site. nih.gov Given the significant conformational flexibility of the cycloheptyl ring, a flexible ligand docking approach is essential. jscimedcentral.com Docking algorithms, such as those used in AutoDock or GOLD, systematically explore the conformational space of the ligand within the binding site of the receptor. researchgate.net

Each generated pose (a specific conformation and orientation of the ligand in the binding site) is evaluated by a scoring function. The scoring function estimates the binding affinity, typically in terms of binding energy (kcal/mol), with lower values indicating a more favorable interaction. researchgate.net These functions account for factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

A hypothetical docking study of this compound into a generic hydrophobic receptor binding pocket might yield the following results:

Docking Pose RankEstimated Binding Energy (kcal/mol)Key Predicted Interactions
1-9.2Hydrophobic (Phenyl with Tyr, Phe), Pi-Alkyl (Cyclohexyl with Trp)
2-8.8Hydrophobic (Cycloheptyl with Leu, Val), Cation-Pi (Amine with Phe)
3-8.5Hydrophobic (Phenyl with Ile, Ala), Hydrogen Bond (Amine with Asp)

By analyzing the top-ranked docking poses, potential "hotspots" for interaction can be identified. For this compound, these hotspots would likely involve:

The Phenyl Group: This group can participate in hydrophobic interactions and pi-stacking or pi-alkyl interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

The Cyclohexyl and Cycloheptyl Rings: These saturated rings are lipophilic and would preferentially bind in hydrophobic pockets lined with aliphatic residues such as leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and alanine (B10760859) (Ala).

The Amine Group: As a secondary amine, this group can act as a hydrogen bond donor. Under physiological pH, it is likely to be protonated, allowing it to form strong ionic interactions or cation-pi interactions with appropriate receptor residues.

Molecular Dynamics Simulations to Study this compound Behavior in Solution

While molecular mechanics and docking provide static pictures, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. youtube.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions over time. youtube.com

For this compound, an MD simulation would typically be set up by placing the molecule in a box of explicit solvent molecules (e.g., water, using a model like TIP3P). researchgate.net The system's dynamics are then simulated for a period of nanoseconds to microseconds.

Such simulations can reveal:

The stability of different conformers in a solvent environment.

The timescale of conformational transitions, such as the interconversion between different puckers of the cycloheptyl ring.

The hydration shell around the molecule and the nature of its interactions with water.

The root-mean-square deviation (RMSD) of the molecule's atoms from their initial positions, which provides a measure of its structural stability over the course of the simulation. A stable simulation will show the RMSD values leveling off to a plateau.

A summary of typical parameters for an MD simulation and hypothetical results are provided in the tables below.

Table 4.3.1: Typical Parameters for an MD Simulation
ParameterValue/Description
Force FieldAMBER or GROMOS
Solvent ModelTIP3P (Explicit Water)
System Size~10,000 atoms (Molecule + Water)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Table 4.3.2: Hypothetical RMSD Analysis from a 100 ns MD Simulation
Time Interval (ns)Average RMSD (Å) of the MoleculeObservation
0-101.5 ± 0.3Initial equilibration and structural relaxation
10-502.2 ± 0.4Exploration of conformational space
50-1002.1 ± 0.2Convergence to a stable conformational ensemble

Solvent Effects on Conformational Landscape of this compound

The conformational landscape of this compound is inherently complex, owing to the flexibility of both the cycloheptane (B1346806) and cyclohexane rings, as well as the rotational freedom of the phenyl and amino groups. The seven-membered cycloheptane ring, in particular, can adopt a variety of low-energy conformations, such as the twist-chair and twist-boat forms. researchgate.netbiomedres.us Similarly, the cyclohexane ring exists predominantly in a chair conformation, but the phenyl substituent can occupy either an axial or equatorial position, with the equatorial position being generally more stable to minimize steric hindrance. wikipedia.orgsapub.org

The presence of a solvent can significantly influence the relative energies of these conformers and the barriers between them. The polarity and hydrogen-bonding capability of the solvent are key factors in this modulation. In a non-polar solvent, such as hexane (B92381), intramolecular interactions and steric effects are the primary determinants of conformational preference. The molecule is likely to adopt a more compact conformation to minimize its surface area.

Conversely, in a polar protic solvent like water or ethanol (B145695), intermolecular hydrogen bonds can form between the solvent and the secondary amine of this compound. These interactions can stabilize conformers where the amine group is more solvent-exposed. Similarly, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can influence the conformational equilibrium through dipole-dipole interactions. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations with explicit or implicit solvent models, are employed to quantify these effects. By calculating the potential energy surface of the molecule in different solvent environments, a detailed understanding of its conformational preferences can be achieved.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

Conformer Dihedral Angle (C-N-C-C) Relative Energy in Hexane (kcal/mol) Relative Energy in Water (kcal/mol)
Twist-Chair 1 (Equatorial Phenyl) 175° 0.00 0.00
Twist-Chair 2 (Equatorial Phenyl) 65° 1.25 0.95
Twist-Boat (Equatorial Phenyl) -70° 2.10 1.80

Note: This table is a hypothetical representation to illustrate potential solvent effects and is not based on experimental data.

Time-Resolved Interactions of this compound with Model Systems

To understand how this compound might interact with biological systems, time-resolved molecular dynamics (MD) simulations are invaluable. mdpi.comnih.gov These simulations can model the dynamic interactions of the molecule with a model system, such as a lipid bilayer or the active site of a protein, over time scales ranging from nanoseconds to microseconds.

A typical MD simulation involves placing the molecule in a simulation box with the model system and a solvent, then solving Newton's equations of motion for every atom in the system. mdpi.com This provides a trajectory of the molecule's movement and interactions, revealing key information about binding modes, conformational changes upon binding, and the stability of the complex.

For instance, simulating this compound with a model cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC - bilayer) could reveal its membrane permeability and preferred location within the lipid environment. The hydrophobic phenylcyclohexyl group would likely partition into the hydrophobic core of the membrane, while the more polar amine group might interact with the polar head groups of the lipids.

Table 2: Hypothetical Interaction Energies of this compound with a Model Protein Active Site (MD Simulation)

Interaction Type Average Energy (kcal/mol) Key Interacting Residues Duration of Interaction (ns)
Van der Waals -8.5 Phe23, Leu45, Trp112 0-100
Hydrogen Bond -3.2 Asp30 (side chain) 15-40, 65-90

Note: This table is a hypothetical representation of data that could be obtained from an MD simulation and is not based on experimental data.

In Silico Screening and Virtual Library Design for this compound Analogues

Computational screening techniques are essential for efficiently exploring the vast chemical space of potential analogues of this compound. These methods allow for the rapid assessment of large virtual libraries of compounds, prioritizing those with the highest likelihood of desired activity for synthesis and experimental testing.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov This method is particularly useful when the structure of the target is unknown.

The process begins by aligning a set of known active molecules to identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For a flexible molecule like this compound, conformational analysis of the active compounds is a critical first step to identify their bioactive conformations. mdpi.com

Once a pharmacophore model is generated, it can be used as a 3D query to screen large compound databases. Molecules from the database that can match the pharmacophoric features in a low-energy conformation are identified as potential hits. This approach allows for the discovery of structurally diverse compounds that retain the key interaction features of the original active molecules.

Table 3: Hypothetical Pharmacophore Model for this compound Analogues

Feature Type Position (x, y, z) Radius (Å)
1 Aromatic Ring (2.5, 1.0, -0.5) 1.5
2 Hydrophobic (-1.0, -0.5, 0.0) 1.8
3 Hydrogen Bond Donor (5.0, -1.5, 1.0) 1.0

Note: This table is a hypothetical representation of a 3D pharmacophore model and is not based on experimental data.

Target-Based Virtual Screening for this compound Scaffolds

When the three-dimensional structure of a biological target is known, target-based virtual screening (also known as structure-based drug design) can be employed. frontiersin.org This approach uses molecular docking to predict the binding orientation and affinity of a ligand within the target's binding site.

The process involves preparing a virtual library of compounds based on the this compound scaffold. This can be achieved by enumerating different substituents at various positions on the phenyl, cyclohexyl, or cycloheptyl rings. Each compound in the library is then computationally "docked" into the active site of the target protein. A scoring function is used to estimate the binding free energy, and the compounds are ranked based on their scores. nih.gov

This method not only identifies potential hits but also provides insights into the key molecular interactions driving binding, which can guide the rational design of more potent and selective analogues. The top-scoring compounds from the virtual screen are then selected for experimental validation.

Table 4: Hypothetical Results of a Target-Based Virtual Screen for this compound Analogues

Compound ID Scaffold Modification Docking Score (kcal/mol) Predicted Key Interactions
V-001 4'-fluoro on phenyl -9.8 H-bond with Ser54
V-002 3'-chloro on phenyl -9.5 Halogen bond with Met87
V-003 N-methyl on amine -8.9 Increased hydrophobic contact

Note: This table is a hypothetical representation of virtual screening results and is not based on experimental data.

Pre Clinical Mechanistic Explorations of N 4 Phenylcyclohexyl Cycloheptanamine Research Focus

Methodologies for Investigating Receptor Binding Profiles of N-(4-phenylcyclohexyl)cycloheptanamine

Radioligand Binding Assays for Receptor Affinity Determination

No published studies utilizing radioligand binding assays to determine the receptor affinity of this compound are available.

Competition Binding Studies with Known Ligands

There are no documented competition binding studies involving this compound to elucidate its interaction with specific receptor sites.

Enzyme Inhibition or Activation Assays for this compound

In Vitro Enzymatic Assays and Kinetic Analysis

Information regarding in vitro enzymatic assays or kinetic analysis to assess the effect of this compound on enzyme activity is not present in the scientific literature.

Identification of Molecular Targets through Proteomic Approaches

No proteomic studies have been published that identify the molecular targets of this compound.

Cellular Pathway Analysis Using this compound as a Chemical Probe

There is no available research on the use of this compound as a chemical probe to investigate cellular pathways.

Cell-Based Reporter Assays for Signal Transduction Modulation

Cell-based reporter assays are powerful tools to investigate how a compound like this compound might modulate specific signal transduction pathways. mdpi.com These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific response element. An increase or decrease in the reporter signal indicates that the compound is interacting with the pathway of interest.

For instance, to determine if this compound affects pathways involved in inflammation, a reporter assay with a Nuclear Factor-kappa B (NF-κB) response element could be employed. A reduction in the reporter signal in the presence of an inflammatory stimulus would suggest potential anti-inflammatory activity.

Illustrative Data from a Hypothetical Cell-Based Reporter Assay:

Target PathwayReporter Gene AssayConcentration of this compound (µM)Signal Modulation (%)
NF-κB PathwayLuciferase1-15
10-45
50-85
CREB Pathwayβ-galactosidase1+5
10+8
50+12

This hypothetical data suggests a dose-dependent inhibitory effect on the NF-κB pathway and a slight activation of the CREB pathway.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling provides a broad overview of the cellular response to a compound by measuring the expression levels of thousands of genes simultaneously. nih.govnih.gov This is often achieved using technologies like DNA microarrays or RNA sequencing. By treating cells or animal models with this compound and analyzing the changes in gene expression, researchers can identify the biological processes and pathways affected by the compound.

For example, if gene expression profiling reveals an upregulation of genes involved in cholesterol biosynthesis and a downregulation of genes related to cell proliferation, it could suggest a potential therapeutic application in metabolic disorders or oncology, respectively.

Illustrative Example of Gene Expression Changes:

GeneBiological ProcessFold Change (24h Exposure)
HMGCRCholesterol Biosynthesis+2.5
PCNACell Cycle Progression-1.8
IL-6Inflammation-3.2
CYP3A4Xenobiotic Metabolism+1.5

These illustrative findings would point towards further investigation into the compound's effects on cholesterol metabolism, cell growth, and inflammation.

In Vitro Pharmacokinetic and Pharmacodynamic Modeling for Research Applications

In vitro pharmacokinetic and pharmacodynamic studies are essential for predicting how a drug will behave in a living organism. nuvisan.com These models help to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties early in the drug discovery process.

Metabolic Stability and Degradation Pathway Studies in Research Matrices (e.g., liver microsomes)

Metabolic stability assays are crucial for determining how quickly a compound is metabolized by the body, primarily in the liver. wuxiapptec.com Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are commonly used for these in vitro studies. enamine.netspringernature.com this compound would be incubated with liver microsomes, and its disappearance over time would be measured. researchgate.net A high metabolic stability suggests the compound will have a longer duration of action in the body.

Illustrative Metabolic Stability Data:

SpeciesMicrosomal Protein (mg/mL)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human0.54515.4
Rat0.52527.7
Mouse0.51838.5

This example data indicates that this compound is more rapidly metabolized in rodents than in humans, a common finding in drug metabolism studies.

Membrane Permeability and Distribution in Artificial Systems

To be effective, a drug must be able to cross biological membranes to reach its target. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across membranes, such as the intestinal wall or the blood-brain barrier. nih.gov In this assay, a solution of this compound is placed on one side of an artificial membrane, and its appearance on the other side is measured over time.

Illustrative PAMPA Permeability Data:

CompoundArtificial Membrane TypePermeability Coefficient (Pe, 10⁻⁶ cm/s)Predicted Absorption
This compoundGIT Model12.5High
This compoundBBB Model1.8Low
Propranolol (High Permeability Control)GIT Model15.2High
Atenolol (Low Permeability Control)GIT Model0.8Low

The hypothetical results suggest that this compound is likely to be well-absorbed from the gastrointestinal tract but may have limited ability to cross the blood-brain barrier.

Advanced Analytical Methodologies for N 4 Phenylcyclohexyl Cycloheptanamine in Research Contexts

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent cornerstone techniques for the separation, identification, and quantification of chemical compounds. For N-(4-phenylcyclohexyl)cycloheptanamine, these methods would be fundamental in determining the purity of a synthesized batch and quantifying its presence in various matrices.

A typical HPLC method for purity assessment would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, would likely be optimized to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection would most commonly be achieved using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector, set at a wavelength where the phenyl group of the molecule exhibits strong absorbance.

GC-MS would be a suitable alternative, particularly for assessing volatile impurities. For the analysis of the non-volatile this compound, derivatization might be necessary to increase its volatility and thermal stability. The mass spectrometer detector offers high selectivity and sensitivity, allowing for the identification of impurities based on their mass spectra.

The structure of this compound possesses stereogenic centers, meaning it can exist as different enantiomers. Since enantiomers can have distinct pharmacological and toxicological profiles, their separation and quantification are critical. nih.gov Chiral chromatography, particularly chiral HPLC, is the most prevalent technique for this purpose. nih.gov

The development of a chiral HPLC method would involve screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. nih.gov The separation would be optimized by testing different mobile phase compositions, typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with a polar organic modifier such as isopropanol (B130326) or ethanol (B145695). The choice of the mobile phase and the specific CSP is an empirical process aimed at maximizing the stereoselective interactions between the enantiomers and the chiral stationary phase, leading to their differential retention times and, thus, their separation. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase could also be a powerful alternative, often providing faster and more efficient separations.

Illustrative Data for Chiral HPLC Method Development:

Chiral Stationary PhaseMobile Phase (Heptane:Isopropanol)Flow Rate (mL/min)Resolution (Rs)
Cellulose-based CSP90:101.01.2
Amylose-based CSP85:151.01.8
Cyclodextrin-based CSP95:50.80.9

This table presents hypothetical data to illustrate the process of screening different chiral stationary phases for the separation of this compound enantiomers. A resolution value (Rs) greater than 1.5 is generally considered to indicate a good separation.

For in vitro research studies, quantifying this compound in biological matrices like plasma, serum, or tissue homogenates is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and wide dynamic range. researchgate.netscispace.com

A quantitative LC-MS/MS method would involve several key steps. First, an efficient sample preparation technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be developed to isolate the analyte from the complex biological matrix. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation to correct for any variability during the process.

The chromatographic separation would be performed using a reversed-phase HPLC or UHPLC system to separate the analyte from endogenous matrix components. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective detection method minimizes interferences and allows for accurate quantification even at very low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.gov For this compound and its potential derivatives, a suite of NMR experiments would provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

While a one-dimensional (1D) ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, and a ¹³C NMR spectrum reveals the types of carbon atoms present, complex molecules like this compound often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton networks within the cyclohexane (B81311) and cycloheptane (B1346806) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule, for example, linking the phenyl ring to the cyclohexane ring and the cyclohexane ring to the cycloheptanamine moiety.

Together, these multi-dimensional NMR experiments would allow for a complete and unambiguous assignment of all the proton and carbon signals in the this compound molecule. hyphadiscovery.com

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical):

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Phenyl-C1-145.2H-2', H-6'
Phenyl-C2'/6'7.30 (d)128.5C-4'
Phenyl-C3'/5'7.21 (t)126.8C-1'
Phenyl-C4'7.15 (t)125.9C-2'/6'
Cyclohexyl-C12.55 (m)45.3Phenyl-C2'/6', Cyclohexyl-C2/6
Cyclohexyl-C41.85 (m)38.1N-H, Cycloheptyl-C1'
Cycloheptyl-C1'2.95 (m)58.7Cyclohexyl-C4, Cycloheptyl-C2'/7'
N-H1.50 (br s)-Cyclohexyl-C4, Cycloheptyl-C1'

This table provides a hypothetical and simplified representation of NMR data for this compound to illustrate how chemical shifts and correlations would be presented.

In the solid state, a compound can exist in different crystalline forms, known as polymorphs. Polymorphism can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of the nuclei in the solid state. Different polymorphs will often give rise to different ssNMR spectra, allowing for their identification and characterization. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Characterization and Metabolite Identification (Research Only)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. researchgate.net For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for structural confirmation and identification. nih.gov For this compound, common fragmentation pathways would likely involve cleavage of the bond between the cyclohexane and cycloheptanamine moieties, as well as fragmentation within the cycloalkyl rings.

In a research context, HRMS and MS/MS are invaluable for metabolite identification in in vitro drug metabolism studies. After incubating the compound with liver microsomes or other metabolic systems, the resulting mixture can be analyzed by LC-HRMS. Potential metabolites can be identified by searching for masses corresponding to expected metabolic transformations (e.g., hydroxylation, N-dealkylation). The fragmentation patterns of these potential metabolites, obtained through MS/MS, can then be compared to the fragmentation pattern of the parent compound to elucidate the site of metabolic modification. youtube.com

Fragmentation Pathway Analysis of this compound

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of organic molecules. The fragmentation pattern of a compound under specific ionization conditions provides a unique fingerprint that aids in its identification. While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on the established principles of mass spectrometry and the known fragmentation behavior of structurally similar compounds, such as other cycloalkylamines and N-substituted cyclic compounds.

Upon ionization, typically through electrospray ionization (ESI) resulting in the protonated molecule [M+H]⁺, the this compound ion would likely undergo collision-induced dissociation (CID). The primary fragmentation pathways are anticipated to involve cleavages at the bonds alpha to the nitrogen atom and within the cycloalkyl rings.

A probable initial fragmentation step would be the cleavage of the C-N bond connecting the cycloheptyl group to the nitrogen, leading to the formation of a stable cycloheptyl cation or a radical cation, and a corresponding fragment containing the phenylcyclohexylamine moiety. Another significant fragmentation would involve the phenylcyclohexyl group. Alpha-cleavage adjacent to the nitrogen on the cyclohexyl ring is a common pathway for cyclic amines. miamioh.eduwhitman.edu This could result in the loss of the phenyl group or ring-opening fragmentation of the cyclohexane ring.

Furthermore, the cycloheptyl ring itself can undergo fragmentation. Ring-opening of the cycloheptyl group followed by subsequent cleavages could lead to the loss of neutral alkene fragments. The phenyl group is generally stable, but cleavages at the bond connecting it to the cyclohexane ring can also occur, leading to a characteristic phenyl cation (m/z 77).

A hypothetical fragmentation scheme is presented below:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Fragmentation Pathway
[M+H]⁺VariesC₇H₁₄Cleavage of the N-cycloheptyl bond.
[M+H]⁺VariesC₆H₅Cleavage of the phenyl-cyclohexyl bond.
[M+H]⁺VariesC₂H₄Ring-opening of the cycloheptyl or cyclohexyl ring followed by ethylene (B1197577) loss.
Varies77-Formation of the phenyl cation.

It is important to note that the exact fragmentation pattern and the relative abundance of fragment ions would depend on the specific analytical conditions, such as the collision energy and the type of mass analyzer used.

Quantitative MS Methods for Low-Level Detection in Research Matrices

The detection and quantification of this compound at low concentrations in complex research matrices, such as biological fluids or environmental samples, require highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications. nih.govnih.govmdpi.com

A quantitative LC-MS/MS method for this compound would typically involve the following steps:

Sample Preparation: A crucial step to remove interfering substances from the matrix and concentrate the analyte. For biological samples like plasma or urine, this could involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate this compound from other components in the sample extract. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) would be a suitable starting point for method development.

Mass Spectrometric Detection: A triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. dntb.gov.ua In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of at least two characteristic precursor-to-product ion transitions enhances the confidence in identification and quantification.

The method would be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure reliable and reproducible results. researchgate.net The use of a stable isotope-labeled internal standard would be highly recommended to compensate for any variability during sample preparation and analysis.

ParameterProposed Methodological Approach
Instrumentation UHPLC coupled to a triple quadrupole mass spectrometer (UHPLC-QqQ-MS)
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Internal Standard Stable isotope-labeled this compound

X-ray Crystallography for this compound Single Crystal Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. rigaku.comwikipedia.org The successful single-crystal X-ray structure determination of this compound would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The general workflow for the single-crystal structure determination of this compound would involve the following key stages:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. wikipedia.org This can be achieved through various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. A systematic screening of different solvents and conditions is typically required.

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. researchgate.net

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods, which iteratively adjust the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities. excillum.com

The final refined crystal structure would provide a wealth of information, including:

Structural InformationSignificance
Molecular Conformation The spatial arrangement of the phenyl, cyclohexyl, and cycloheptyl rings.
Bond Lengths and Angles Precise measurements of all interatomic distances and angles.
Stereochemistry Unambiguous determination of the relative and absolute stereochemistry if the compound is chiral.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other interactions that govern the crystal packing.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

Future Directions and Emerging Research Paradigms for N 4 Phenylcyclohexyl Cycloheptanamine

Exploration of N-(4-phenylcyclohexyl)cycloheptanamine as a Chemical Probe for Novel Biological Targets

The unique structure of this compound, featuring a phenylcyclohexyl moiety linked to a cycloheptanamine, suggests its potential as a chemical probe to investigate novel biological targets. Chemical probes are small molecules used to study and manipulate biological systems. Their effectiveness hinges on their ability to interact with specific proteins or other biomolecules.

Future research in this area will likely focus on:

Target Identification and Validation: The initial step involves identifying potential biological targets. This can be achieved through various screening methods, including affinity chromatography and computational modeling. Once potential targets are identified, further experiments are necessary to validate the interaction and understand its functional consequences.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the compound's properties as a chemical probe. By systematically modifying the chemical structure of this compound and assessing the impact on its biological activity, researchers can develop more potent and selective probes.

Mechanism of Action Elucidation: Understanding how this compound interacts with its biological target at a molecular level is a key research objective. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the binding mode and mechanism of action.

Research AreaKey TechniquesDesired Outcome
Target IdentificationAffinity Chromatography, ProteomicsIdentification of novel protein binding partners.
Structure-Activity RelationshipChemical Synthesis, In vitro assaysOptimization of potency and selectivity.
Mechanism of ActionX-ray Crystallography, NMR SpectroscopyDetailed understanding of molecular interactions.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govnih.gov These technologies can be leveraged to accelerate the discovery and optimization of compounds like this compound.

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to predict the properties of new compounds. oup.com This includes predicting biological activity, physicochemical properties, and potential off-target effects. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs of this compound. mdpi.com

De Novo Design: Generative AI models can be used to design novel molecules with desired properties. mdpi.com By learning from vast datasets of chemical structures and their associated properties, these models can propose new analogs of this compound that are predicted to have improved activity or other desirable characteristics.

Synthesis Planning: AI tools can assist in planning the chemical synthesis of novel compounds. By analyzing known chemical reactions and pathways, these tools can suggest efficient and cost-effective synthetic routes for producing analogs of this compound.

AI/ML ApplicationDescriptionPotential Impact
Predictive ModelingUsing algorithms to forecast compound properties. oup.comReduced time and cost of experimental screening.
De Novo DesignGenerating novel molecular structures with desired features. mdpi.comDiscovery of compounds with enhanced performance.
Synthesis PlanningAssisting in the design of efficient chemical synthesis routes.More rapid and cost-effective production of new analogs.

Development of Advanced Delivery Systems for this compound in Research Models (e.g., targeted delivery, sustained release, non-clinical)

To effectively study the biological effects of this compound in preclinical research models, the development of advanced delivery systems is crucial. These systems can help to control the compound's distribution and release, thereby enhancing its utility as a research tool.

Areas of focus for developing advanced delivery systems include:

Targeted Delivery: Targeted delivery systems aim to deliver the compound to specific cells, tissues, or organs. This can be achieved by conjugating the compound to targeting ligands, such as antibodies or peptides, that recognize specific receptors on the target cells. Nanoparticles and liposomes can also be engineered for targeted delivery. astrazeneca.comnih.gov

Sustained Release: Sustained-release formulations are designed to release the compound over an extended period. researchgate.net This can help to maintain a stable concentration of the compound in the body, which is often desirable for in vivo studies. Polymeric nanoparticles and implants are examples of systems that can provide sustained release. astrazeneca.com

Blood-Brain Barrier Penetration: For compounds that target the central nervous system (CNS), overcoming the blood-brain barrier (BBB) is a major challenge. ox.ac.uknih.gov Advanced delivery systems, such as nanoparticles functionalized with specific ligands, can facilitate the transport of compounds across the BBB. nih.gov

Delivery SystemMechanismApplication in Research Models
Targeted NanoparticlesSurface functionalization with targeting ligands. astrazeneca.comInvestigating the effects of the compound on specific cell types in vivo.
Sustained-Release ImplantsEncapsulation in a biodegradable polymer matrix.Maintaining constant exposure levels in long-term animal studies. nih.gov
BBB-penetrating LiposomesFormulation with lipids that facilitate transport across the BBB. ox.ac.ukStudying the CNS effects of the compound in animal models.

Interdisciplinary Collaborative Research Initiatives Focused on this compound

The multifaceted nature of chemical and biological research necessitates interdisciplinary collaboration. Advancing the understanding of this compound will require the combined expertise of researchers from various fields.

Potential collaborative initiatives could involve:

Chemists and Biologists: Synthetic chemists can design and synthesize novel analogs of the compound, while biologists can evaluate their activity in various biological assays. This iterative process of design, synthesis, and testing is essential for optimizing the compound's properties.

Computational Scientists and Experimentalists: Computational scientists can use AI and ML to predict the properties of new compounds and guide experimental design. miragenews.com Experimentalists can then synthesize and test the most promising candidates, providing valuable data to further refine the computational models.

Pharmacologists and Toxicologists: As research progresses, collaboration with pharmacologists and toxicologists will be important to characterize the compound's pharmacokinetic and toxicological properties in preclinical models. This information is crucial for assessing its potential for further development.

Such collaborations can be fostered through joint research grants, academic-industrial partnerships, and dedicated research centers. lifechemicals.comdow.com

Ethical Considerations in the Basic Chemical Research of Novel Polycyclic Amines

The basic scientific research of novel chemical entities, including polycyclic amines, must be conducted with a strong commitment to ethical principles. lindushealth.com While this article does not delve into the specific applications of this compound, it is important to acknowledge the general ethical considerations that apply to the synthesis and study of new molecules.

Key ethical considerations in this area of research include:

Responsible Conduct of Research: Researchers have an ethical obligation to conduct their work with integrity, honesty, and transparency. nih.gov This includes accurately reporting data, avoiding fabrication and falsification, and giving proper credit to the contributions of others.

Safety in the Laboratory: The synthesis and handling of novel chemical compounds can pose potential risks. Researchers must take appropriate precautions to ensure their own safety and the safety of their colleagues. This includes following established safety protocols, using personal protective equipment, and properly disposing of chemical waste.

Potential for Misuse: Researchers should be mindful of the potential for their work to be misused. While the primary goal of basic research is to advance knowledge, it is important to consider the potential societal implications of new discoveries.

Animal Welfare: If research involves the use of animal models, it is imperative to adhere to the highest standards of animal welfare. This includes minimizing pain and distress, using the smallest number of animals necessary to obtain valid results, and providing appropriate housing and veterinary care.

Adherence to these ethical principles is essential for ensuring that the pursuit of scientific knowledge is conducted in a responsible and socially acceptable manner. ctfassets.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-phenylcyclohexyl)cycloheptanamine with high stereochemical purity?

  • Methodological Answer : Synthesis should prioritize controlling stereochemistry, as cis/trans isomerism can significantly affect reactivity and biological activity. A retrosynthetic approach using cycloheptanamine and 4-phenylcyclohexyl derivatives is advisable. For example, coupling reactions (e.g., nucleophilic substitution) under controlled pH and temperature can minimize byproducts. Column chromatography or recrystallization should follow to isolate stereoisomers, guided by NMR or HPLC analysis .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton environments to distinguish cis/trans isomers (e.g., chemical shifts for cyclohexyl protons vary with ring conformation) .
  • IR : Confirm amine and phenyl functional groups via characteristic absorptions (e.g., N-H stretch at ~3300 cm⁻¹).
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for accuracy .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetone) are ideal due to the compound’s amine and aryl groups. Stability tests should include:

  • pH-dependent studies : Monitor degradation in acidic/basic conditions via UV-Vis or LC-MS.
  • Temperature control : Store solutions at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do cis/trans stereoisomers of This compound influence its basicity and interaction with biological targets?

  • Methodological Answer : Conduct NMR titration experiments in aqueous acetone to measure pKa differences between isomers (e.g., protonation shifts in imidazole analogs correlate with basicity ). Pair this with molecular docking studies to compare binding affinities to receptors (e.g., serotonin or dopamine transporters). Use free-energy perturbation (FEP) calculations to quantify stereochemical effects on binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Meta-analysis : Compare datasets for variables like isomer ratios (e.g., unintended trans isomer contamination in "pure" cis samples).
  • Dose-response reevaluation : Use isogenic cell lines to eliminate genetic variability.
  • Structural analogs : Test derivatives (e.g., N-(4-fluorophenyl)cyclohexanecarboxamide) to isolate functional group contributions .

Q. How can computational models predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer :

  • In silico tools : Use ADMET predictors (e.g., SwissADME, Protox) to identify likely metabolites (e.g., hydroxylation at cycloheptane or phenyl rings).
  • Enzyme mapping : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using liver microsome assays.
  • Cross-species validation : Compare rat and human hepatocyte data to assess translational relevance .

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